molecular formula C50H63N13O7 B11934369 H-DL-Ala-DL-His-DL-Trp(2-Me)-DL-Ala-DL-Trp-DL-Phe-DL-Lys-NH2

H-DL-Ala-DL-His-DL-Trp(2-Me)-DL-Ala-DL-Trp-DL-Phe-DL-Lys-NH2

Cat. No.: B11934369
M. Wt: 958.1 g/mol
InChI Key: PVMNKVLENCIGRW-UHFFFAOYSA-N
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Description

Alexamorelin is a synthetic heptapeptide that acts as a potent growth hormone secretagogue. It is known for its ability to stimulate the release of growth hormone by acting as an agonist at the ghrelin/growth hormone secretagogue receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alexamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Alexamorelin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Alexamorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alexamorelin has been extensively studied for its applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in growth hormone regulation and endocrine functions.

    Medicine: Potential therapeutic applications in growth hormone deficiencies and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and research tools

Mechanism of Action

Alexamorelin exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor, which is primarily located in the pituitary gland. Upon binding, it stimulates the release of growth hormone by activating intracellular signaling pathways, including the cyclic adenosine monophosphate pathway. This leads to an increase in the secretion of growth hormone, which has various physiological effects, including growth promotion and metabolic regulation .

Comparison with Similar Compounds

Alexamorelin is similar to other growth hormone secretagogues such as hexarelin and pralmorelin. it is unique in its specific amino acid sequence and its ability to induce a more pronounced release of growth hormone compared to other compounds. Similar compounds include:

Alexamorelin’s unique sequence and potent activity make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[2-[[2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNKVLENCIGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63N13O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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